CNQX disodium salt

Vue d'ensemble

Description

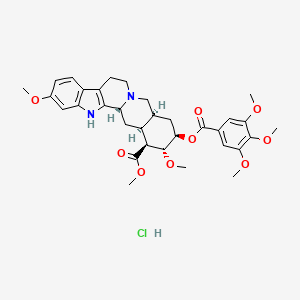

CNQX disodium salt is a water-soluble, potent, and competitive AMPA and kainate receptor antagonist . It also antagonizes NMDA receptors at the glycine site . It increases GABAA receptor spontaneous postsynaptic currents (sPSCs) and shows neuroprotective actions .

Synthesis Analysis

CNQX disodium salt is a highly pure, synthetic, and biologically active compound . It is used in various research and development applications .Molecular Structure Analysis

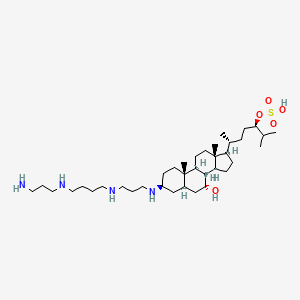

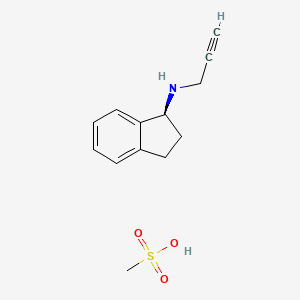

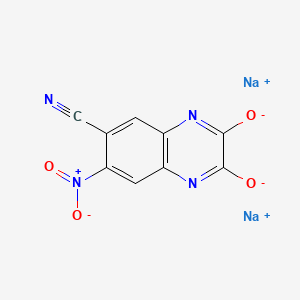

The molecular formula of CNQX disodium salt is C9H2N4Na2O4 . Its molecular weight on an anhydrous basis is 276.12 .Chemical Reactions Analysis

CNQX disodium salt is an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . It is involved in rapidly desensitizing responses in the central nervous system .Physical And Chemical Properties Analysis

CNQX disodium salt is a pale yellow solid . It is soluble in water to more than 2 mg/mL when warmed .Applications De Recherche Scientifique

-

Neuroscience

- Application : CNQX disodium salt is used in neuroscience as an AMPA/kainate receptor antagonist .

- Method : In experiments, it can be applied to neurons to inhibit GluA1 channels. For example, in one experiment, a current reversible inhibition was observed by applying 20, 2, and 10 μM CNQX disodium salt in the presence of 100 μM glutamate .

- Results : The application of different concentrations of CNQX disodium salt resulted in a change in amplitude .

-

Pain Research

- Application : CNQX disodium salt is used in pain research. It has been found to abolish glutamatergic synaptic currents in rat dorsal horn, indicating that glutamatergic synaptic transmission is likely associated with nociceptive signaling .

- Method : In experiments, it can be applied to spinal cord neurons. For example, monosynaptic evoked EPSCs (eEPSCs) of C- and Aδ-fibers of the dorsal root were sensitive to 1 µM CNQX disodium salt .

- Results : In the absence of stimulation, spontaneous glutamatergic synaptic currents were also observed and were sensitive to CNQX disodium salt .

-

Neuroprotection

-

Isolation of GABA A receptor mediated spontaneous inhibitory postsynaptic currents

-

Antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells

-

Inhibition of seizure-like activity in hippocampal neurons

-

Isolation of GABA A receptor mediated spontaneous inhibitory postsynaptic currents

-

Antagonizes non-NMDA receptor-mediated responses in neuronal cultures

-

Glutamatergic blockers for measuring inhibitory postsynaptic currents in projection neurons

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019070 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CNQX disodium salt | |

CAS RN |

479347-85-8 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.